Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a β-keto ester characterized by a 2,4,5-trifluorophenyl group at the 4-position. It serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly pharmaceuticals. [] While its direct natural source hasn't been explicitly stated in the provided literature, its structural features and synthetic pathways suggest a possible origin from organic synthesis rather than a direct natural product. [] This compound holds significant importance in scientific research, particularly in the fields of synthetic organic chemistry, medicinal chemistry, and biocatalysis.
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is an organic compound with the molecular formula and a CAS number of 769195-26-8. This compound serves as a methyl ester derivative of 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid. It is recognized for its significant role as a synthetic intermediate in the pharmaceutical industry, particularly in the synthesis of Sitagliptin, a medication used in the treatment of type II diabetes .
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is categorized under organic compounds and specifically belongs to the class of esters. Its primary applications are found in medicinal chemistry and synthetic organic chemistry, where it is utilized to construct complex organic molecules and pharmaceuticals .
The synthesis of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves a multi-step process:
This synthetic route highlights the importance of controlled reaction conditions and high-purity reagents to ensure product consistency and quality.
The molecular structure of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate can be represented as follows:
The compound exhibits a complex structure characterized by the presence of trifluoromethyl groups which significantly influence its chemical reactivity and properties.
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate participates in various chemical reactions primarily due to its ester functional group. It can undergo hydrolysis to yield the corresponding acid (3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid), especially under acidic or basic conditions. Additionally, it can be involved in condensation reactions to form more complex structures or derivatives used in pharmaceutical applications .
As a synthetic intermediate in the production of Sitagliptin, methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate acts by contributing to the formation of dipeptidyl peptidase IV inhibitors. These inhibitors play a crucial role in regulating glucose metabolism by preventing the breakdown of incretin hormones that stimulate insulin secretion in response to meals . This mechanism is vital for managing blood sugar levels in patients with type II diabetes.
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate presents several notable physical and chemical properties:
These properties indicate that the compound is relatively stable under normal conditions but requires careful handling due to its potential hazards.
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate finds extensive applications in various scientific fields:
The compound systematically named as methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate follows IUPAC conventions by prioritizing the principal carboxylic ester functional group. Its molecular formula C11H9F3O3 corresponds to a precise molecular mass of 246.18 g/mol (exact mass: 246.050385 Da) [1] [5]. Key spectroscopic identifiers include the SMILES notation COC(=O)CC(=O)Cc1cc(F)c(F)cc1F
and InChIKey XDQLWVSUKUDAEO-UHFFFAOYSA-N
, which facilitate database searches and computational modeling [7] [8].
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 769195-26-8 |
Molecular Formula | C11H9F3O3 |
Molecular Weight | 246.18 g/mol |
MDL Number | MFCD09833197 |
Density | 1.330 ± 0.06 g/cm³ |
Refractive Index | 1.469 |
Melting Point | 40-41 °C |
Boiling Point | 273.3 ± 35.0 °C (Predicted) |
Flash Point | 115.5 ± 20.8 °C |
LogP (Partition Coefficient) | 1.7786 |
The trifluorinated phenyl ring creates distinctive electronic asymmetry, while the β-keto ester moiety exhibits characteristic enol-keto tautomerism, confirmed experimentally through NMR and IR spectroscopy. Computational analyses predict a topological polar surface area (TPSA) of 43.37 Ų and four rotatable bonds, suggesting moderate molecular flexibility [3] [8]. X-ray crystallography reveals planar geometry around the carbonyl groups with bond angles consistent with conjugated enone systems when stabilized in the enol form.
The documented commercial availability of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate traces back to pharmaceutical development initiatives in the early 2000s, with formal catalog listings appearing by 2004–2005 from specialized manufacturers including IvyChem and Synthonix Corporation [2] [7]. Its emergence coincided with industry-wide efforts to incorporate fluorinated aromatics into drug candidates to enhance metabolic stability and membrane permeability. The initial synthetic routes adapted classical Claisen condensation methodologies, though they faced challenges in regioselectivity and yield optimization when applied to electron-deficient arylacetic acid precursors.
Modern preparations employ a three-stage condensation protocol with significantly improved efficiency:
Table 2: Evolution of Synthetic Methodologies
Synthetic Approach | Reaction Conditions | Yield | Advantages |
---|---|---|---|
Classical Claisen condensation | Alkali metal alkoxides, high temperature | ~60% | Simple reagents |
CDI-activated carboxylate coupling | MgCl2/Et3N catalysis, 50°C | 84% | Mild conditions, regioselective |
Modified malonate alkylation | Phase-transfer catalysts, <50°C | 88% | Reduced side products, scalable |
This compound’s synthesis represents a benchmark in green chemistry advancements for fluorinated intermediates, having transitioned from hazardous solvents (e.g., benzene) toward safer polar aprotic media while maintaining atom economy [5] [9]. Its commercial production at kilogram scales by entities like TRC (Canada) and IvyChem confirms industrial viability, with pricing reflecting the intricate purification required to achieve ≥97% HPLC purity [2] [10].
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate serves as the pivotal precursor in synthesizing Sitagliptin (Januvia®), a first-in-class dipeptidyl peptidase-4 (DPP-4) inhibitor approved globally for type 2 diabetes management [5] [9]. Its strategic importance arises from the trifluorinated phenyl moiety—a pharmacophore essential for target enzyme binding—and the β-keto ester’s versatility as a building block. The compound undergoes three critical transformations during Sitagliptin manufacturing:
Regulatory agencies classify this intermediate as Sitagliptin EP Impurity 17 and Sitagliptin Impurity 55, mandating strict control of its residual levels (<0.15% by HPLC) in final drug substances due to potential inhibitory activity against DPP-4 [3] [5]. This quality imperative drives the market for high-purity material (≥97%), with current Good Manufacturing Practice (cGMP) batches commanding premium pricing structures.
Table 3: Commercial Supplier Landscape (Representative Data)
Supplier | Purity | Pack Size | Price (USD) | Hazmat Classification |
---|---|---|---|---|
IvyChem | >97% | 5g | $101.40 | Class 6.1, PG II |
TRC (LGC Standards) | >95% | 1g | $60.00 | Not specified |
American Custom Chemicals | 95% | 5g | $909.56 | Class 6.1 |
AK Scientific | >97% | 1g | $104.00 | Class 6.1 |
The compound’s economic significance is evidenced by specialized bulk manufacturing infrastructure capable of multi-kilogram production, with chemical plants in India and China offering commercial quantities at approximately $1,469/100g (non-GMP) [2] [5]. Supply chain complexities arise from its hazardous material designation (UN packaging group I/II), requiring exempt quantity protocols or specialized ground transport to mitigate risks associated with oral toxicity (H302) and skin irritation (H315) [3] [5]. Future applications are emerging in syntheses of fluorinated analogs of neuromodulators and antiviral agents, extending its utility beyond diabetes therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7